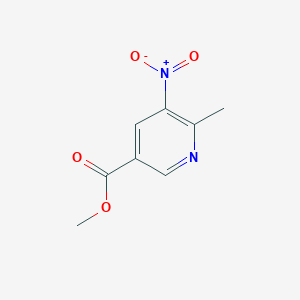

Methyl 6-methyl-5-nitronicotinate

Description

Contextualizing Pyridine (B92270) Derivatives and Nitronicotinates in Organic Chemistry

Pyridine, a six-membered heterocyclic aromatic compound, is a crucial building block in the synthesis of a diverse range of chemical entities. Its derivatives are noted for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The introduction of a nitro group onto the pyridine ring to form nitropyridines, and subsequently nitronicotinates, significantly influences the electronic properties of the molecule. The electron-withdrawing nature of the nitro group generally makes the pyridine ring more susceptible to nucleophilic substitution reactions, a key transformation in the synthesis of complex molecules.

Significance of Methyl 6-methyl-5-nitronicotinate within the Substituted Nicotinate (B505614) Class

This compound belongs to the class of substituted nicotinates, which are esters of nicotinic acid (pyridine-3-carboxylic acid). The specific substitution pattern of this compound—a methyl group at the 6-position and a nitro group at the 5-position—imparts a unique electronic and steric environment. This distinct arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex, highly substituted pyridine derivatives. The ester and nitro moieties can be further transformed, offering multiple avenues for molecular elaboration.

While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest its potential as a precursor in various synthetic endeavors. The parent acid, 6-Methyl-5-nitronicotinic acid, is recognized for its utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals. lookchem.com It is also explored in research for potential anti-inflammatory and neuroprotective agents. lookchem.com

Historical Development of Synthetic Approaches to Similar Nicotinates

The synthesis of nicotinic acid and its esters has a rich history. Early methods often involved the oxidation of nicotine (B1678760). chemscene.com Over time, more efficient and scalable industrial methods have been developed. A common strategy for producing substituted nicotinates involves the oxidation of alkylpyridines. For instance, the synthesis of methyl 6-methylnicotinate (B8608588), a closely related analogue, can be achieved through the oxidation of 5-ethyl-2-methylpyridine (B142974) to 6-methylnicotinic acid, followed by esterification. google.comenvironmentclearance.nic.inenvironmentclearance.nic.in This process typically utilizes strong oxidizing agents like nitric acid in the presence of sulfuric acid at elevated temperatures. google.comenvironmentclearance.nic.inenvironmentclearance.nic.in

The esterification of nicotinic acids is another well-established transformation. The Fischer-Speier esterification, a classic method involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach.

Overview of Research Trajectories for this compound and its Structural Analogues

Given the limited direct research on this compound, its research trajectories can be inferred from studies on its structural analogues. A key analogue, Methyl 6-chloro-5-nitronicotinate, is utilized as a building block in the synthesis of various pharmaceutical compounds, including anticoccidial agents. chemicalbook.com This suggests that this compound could similarly serve as a precursor for pharmacologically active molecules.

Another relevant analogue is Methyl 6-amino-5-nitropyridine-3-carboxylate, which highlights a common transformation of the nitro group to an amino group, a versatile functional group for further synthetic modifications. nih.gov Research on 6-Hydroxy-5-nitronicotinic acid also provides insight into the reactivity of the pyridine ring, with several synthetic methods reported for its preparation. guidechem.com These studies collectively point towards the potential of this compound as a versatile intermediate in medicinal chemistry and materials science, with likely research directions focusing on the chemical manipulation of its nitro and ester groups to generate novel compounds with desired properties.

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | C₈H₈N₂O₄ | 196.16 | 104-106 chemsynthesis.com |

| Methyl 6-methylnicotinate | C₈H₉NO₂ | 151.16 | 33-36 |

| 6-Methyl-5-nitronicotinic acid | C₇H₆N₂O₄ | 182.13 | Not available |

| Methyl 6-chloro-5-nitronicotinate | C₇H₅ClN₂O₄ | 216.58 | 78-80 |

| Methyl 6-amino-5-nitropyridine-3-carboxylate | C₇H₇N₃O₄ | 197.15 | 185-187 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O4 |

|---|---|

Molecular Weight |

196.16 g/mol |

IUPAC Name |

methyl 6-methyl-5-nitropyridine-3-carboxylate |

InChI |

InChI=1S/C8H8N2O4/c1-5-7(10(12)13)3-6(4-9-5)8(11)14-2/h3-4H,1-2H3 |

InChI Key |

GWPVWCDNEPOCNH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=N1)C(=O)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 6 Methyl 5 Nitronicotinate and Advanced Intermediates

Multi-Step Synthesis from Precursors

The construction of the methyl 6-methyl-5-nitronicotinate scaffold is typically achieved through a multi-step process that sequentially introduces the required functional groups onto the pyridine (B92270) ring. A common strategy involves the synthesis of a suitable precursor, such as methyl 6-methylnicotinate (B8608588), followed by nitration and esterification.

A key precursor, 6-methylnicotinic acid, can be synthesized via the oxidation of 2-methyl-5-ethylpyridine. This process involves reacting 2-methyl-5-ethylpyridine with a strong oxidizing agent like nitric acid in the presence of sulfuric acid. environmentclearance.nic.ingoogle.comgoogle.com The reaction is typically heated to elevated temperatures to drive the oxidation of the ethyl group to a carboxylic acid. environmentclearance.nic.in

Nitration Strategies for Pyridine Ring Functionalization

The introduction of a nitro group at the 5-position of the 6-methylnicotinate backbone is a critical step that requires careful control of reaction conditions to achieve the desired regioselectivity. The directing effects of the existing substituents on the pyridine ring, namely the methyl group at the 6-position and the ester group at the 3-position, play a crucial role in determining the position of nitration.

The methyl group is an activating group and an ortho-, para-director, while the ester group is a deactivating group and a meta-director. libretexts.org In the context of the 6-methylnicotinate ring, the positions ortho and para to the methyl group are 5 and 2, respectively. The position meta to the ester group is the 5-position. Therefore, both substituents favor the introduction of the nitro group at the 5-position.

The nitration is typically carried out using a mixture of nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, must be carefully optimized to maximize the yield of the desired 5-nitro isomer and minimize the formation of byproducts.

Table 1: Nitration of 6-Methylnicotinic Acid Derivatives

| Starting Material | Nitrating Agent | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Methyl-5-ethylpyridine | Nitric Acid (60%) / Sulfuric Acid | - | 158-160 °C | 6-Methylnicotinic acid | - | environmentclearance.nic.in |

Esterification Protocols for Nicotinic Acid Derivatives

The conversion of the carboxylic acid group of 6-methyl-5-nitronicotinic acid to its corresponding methyl ester is a standard esterification reaction. Several methods can be employed for this transformation.

One common method is the Fischer-Speier esterification, which involves refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid or hydrogen chloride. environmentclearance.nic.inrsc.org The reaction is driven to completion by using an excess of methanol.

Another approach involves the use of 2-methyl-6-nitrobenzoic anhydride (B1165640) as a condensing agent in the presence of triethylamine (B128534) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This method is known for its high yields and chemoselectivity under mild conditions.

Table 2: Esterification of 6-Methylnicotinic Acid

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 6-Methylnicotinic acid | Methanol, Sulfuric Acid | Methanol | Reflux, 17 h | Methyl 6-methylnicotinate | 75% | environmentclearance.nic.in |

| 6-Methylnicotinic acid | Methanol, Hydrogen Chloride | Methanol | Reflux, 1 h | Methyl 6-methylnicotinate | - | rsc.org |

Functional Group Interconversions for this compound Analogues

Once this compound is synthesized, its functional groups can be further modified to produce a variety of analogues. These transformations are crucial for exploring the structure-activity relationships of this class of compounds.

Halogenation and Halogen-Displacement Reactions

A key intermediate for the synthesis of diverse analogues is methyl 6-chloro-5-nitronicotinate. chemicalbook.comchemchart.comnih.govbldpharm.comambeed.com This compound can be synthesized from methyl 6-hydroxy-5-nitronicotinate by reaction with a chlorinating agent such as phosphorus oxychloride. chemicalbook.com

The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, making it a versatile handle for introducing other functional groups. youtube.com The electron-withdrawing nitro group at the 5-position and the nitrogen atom in the pyridine ring activate the 6-position towards nucleophilic attack.

Table 3: Synthesis of Methyl 6-chloro-5-nitronicotinate

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 6-Hydroxy-5-nitronicotinic acid | Methanol | Methyl 6-chloro-5-nitronicotinate | chemicalbook.com |

Amination and Alkylamination Pathways

The chloro group in methyl 6-chloro-5-nitronicotinate can be readily displaced by various nitrogen nucleophiles, including ammonia (B1221849), primary amines, and secondary amines, to yield the corresponding 6-amino and 6-alkylamino derivatives. youtube.com These reactions are typically carried out by heating the chloro-substituted precursor with an excess of the amine in a suitable solvent.

The resulting amino-substituted compounds are themselves valuable intermediates for further functionalization. For instance, the amino group can be acylated or alkylated to introduce additional diversity. The reduction of the nitro group to an amino group can also be achieved, leading to diaminopyridine derivatives.

Table 4: Amination of Chloro-Substituted Pyridines

| Starting Material | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Chloropyridine (B119429) derivatives | Amines | Heat | 2-Aminopyridine derivatives | youtube.com |

Green Chemistry Approaches in Nitronicotinate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of nicotinates to reduce environmental impact and improve safety and efficiency.

Solvent-Free Reaction Systems

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating solvent waste, which is a major contributor to pollution from chemical processes. These reactions can be more efficient and selective than their solution-based counterparts because the regular arrangement of molecules in a crystal can facilitate the desired transformation. rsc.org

For the synthesis of nitrogen-containing heterocycles, solvent-free methods have been successfully employed. For instance, the synthesis of nitrones has been achieved by grinding the reactants in a ball mill or even with a simple mortar and pestle, often without the need for purification. nih.gov While direct solvent-free synthesis of "this compound" is not specifically documented, the principles are applicable. For example, condensation and cyclization steps in the synthetic route could potentially be adapted to solvent-free conditions, especially those involving solid reactants. The development of such methods for nitronicotinate synthesis is a promising area for future research.

Utilization of Sustainable Reaction Media (e.g., Cyrene)

A key aspect of green chemistry is the replacement of hazardous organic solvents with sustainable alternatives. Cyrene (dihydrolevoglucosenone) is a bio-based solvent derived from cellulose (B213188) in a two-step process. chadsprep.com It is biodegradable, non-mutagenic, and non-toxic, making it an excellent green alternative to commonly used dipolar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). nih.govnih.gov

Cyrene has demonstrated its effectiveness as a solvent in a variety of organic reactions, including those crucial for the synthesis of bioactive molecules. nih.gov Its physical properties are similar to those of traditional dipolar aprotic solvents, and it has been successfully used in applications like amide bond synthesis, which is a fundamental reaction in pharmaceutical chemistry. chadsprep.com Given its profile, Cyrene is a strong candidate for use in the synthesis of "this compound," potentially replacing more toxic solvents in steps such as nucleophilic aromatic substitutions or esterifications.

Catalyst Development for Environmentally Benign Synthesis

The development of efficient and environmentally benign catalysts is central to green chemistry. In the context of nitronicotinate synthesis, this involves creating catalysts that can operate under mild conditions, are recyclable, and avoid the use of toxic heavy metals.

For the nitration step, which is key to introducing the nitro group, research has focused on developing nitrate-free synthesis routes to avoid contaminated wastewater. While traditional methods often rely on strong acids, newer approaches explore milder nitrating agents and catalytic systems.

For other transformations, such as amide bond formation from carboxylic acids and amines (a reaction analogous to esterification), fluorous boronic acid catalysts have been developed. These catalysts can promote dehydrative condensation under environmentally friendly conditions and can be reused multiple times without significant loss of activity. Furthermore, the development of transition metal nitride catalysts offers promising alternatives to precious metal catalysts in various electrocatalytic processes, highlighting a trend towards more sustainable catalyst design.

Chemoenzymatic Synthesis of Substituted Nicotinates

Chemoenzymatic synthesis combines the versatility of chemical synthesis with the high selectivity and efficiency of biocatalysts. This approach is particularly valuable for producing complex molecules like substituted nicotinates with high stereoselectivity under mild reaction conditions.

Enzymes, such as lipases and dehydrogenases, can be employed for various transformations in the synthesis of nicotinate (B505614) derivatives. For example, Novozym® 435, an immobilized lipase (B570770) from Candida antarctica, has been used to catalyze the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate and various amines with high yields. youtube.com This enzymatic approach offers advantages over traditional chemical methods that may require harsh reagents or transition metal catalysts. youtube.com

The application of chemoenzymatic strategies can be envisioned for the synthesis of "this compound." For instance, an enzymatic resolution could be used to separate enantiomers of a chiral intermediate, or an enzyme could be used to catalyze a key bond-forming step with high regio- or stereoselectivity. The combination of chemical steps to build the core structure with enzymatic transformations for specific modifications represents a powerful and sustainable route to complex nicotinates.

Reactivity and Transformation Pathways of Methyl 6 Methyl 5 Nitronicotinate

The pyridine (B92270) ring in Methyl 6-methyl-5-nitronicotinate is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is significantly influenced by the substituents on the ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Ring

The presence of electron-withdrawing groups and a nitrogen atom in the pyridine ring makes it "electron-deficient" and thus activated towards attack by nucleophiles.

The 6-position of the pyridine ring in derivatives of methyl nicotinate (B505614) is a primary site for nucleophilic attack. This is demonstrated in the reactivity of the analogous compound, Methyl 6-chloro-5-nitronicotinate. The chlorine atom at the 6-position is a good leaving group, readily displaced by various nucleophiles. nih.govchemicalbook.com This suggests that the 6-position in this compound, while not having as facile a leaving group as chlorine, is still an activated site for potential substitution reactions, should a suitable leaving group be introduced.

The nitro group (-NO2) at the 5-position plays a crucial role in activating the pyridine ring for SNAr reactions. As a powerful electron-withdrawing group, it significantly reduces the electron density of the aromatic ring, particularly at the ortho and para positions relative to it. This electron deficiency greatly facilitates the attack of nucleophiles. In the context of this compound, the nitro group enhances the electrophilicity of the carbon atoms in the ring, making them more susceptible to nucleophilic attack.

Reduction Chemistry of the Nitro Moiety in this compound

The nitro group of this compound can be readily reduced to an amino group, opening pathways to a variety of amino nicotinate derivatives.

Catalytic Hydrogenation Protocols

Catalytic hydrogenation is a common and efficient method for the reduction of nitro groups. A standard procedure involves the use of a catalyst, such as palladium on carbon (Pd/C), in a suitable solvent like methanol (B129727). For instance, a similar compound, methyl 6-amino-5-nitronicotinate, is successfully reduced to methyl 5,6-diaminonicotinate using 5% Pd/C under a hydrogen atmosphere at room temperature and normal pressure. prepchem.com This protocol is indicative of the conditions that would likely be effective for the reduction of this compound.

Table 1: Catalytic Hydrogenation of a Related Nicotinate Derivative

| Starting Material | Catalyst | Solvent | Product | Yield |

| Methyl 6-amino-5-nitronicotinate | 5% Palladium on Carbon | Methanol | Methyl 5,6-diaminonicotinate | 80% |

This table is based on the reduction of a structurally similar compound and is illustrative of a potential reaction pathway for this compound. prepchem.com

Chemoselective Reduction Strategies

In molecules with multiple reducible functional groups, chemoselectivity becomes a key consideration. The reduction of the nitro group in the presence of other functionalities, such as an ester, requires careful selection of reagents and reaction conditions. Catalytic hydrogenation with Pd/C is often chemoselective for the reduction of nitro groups over esters. Other reagents like tin(II) chloride (SnCl2) or iron (Fe) in acidic media can also be employed for the selective reduction of nitro groups. The choice of the reducing agent can be critical to avoid the undesired reduction of the methyl ester group.

Formation of Amino Nicotinate Derivatives

The successful reduction of the nitro group in this compound leads to the formation of Methyl 5-amino-6-methylnicotinate. This amino nicotinate is a valuable synthetic intermediate. For example, the related compound 5-aminonicotinic acid methyl ester is a known building block in chemical synthesis. chemicalbook.com The amino group can undergo a wide range of further transformations, including diazotization followed by substitution, acylation, and alkylation, providing access to a diverse array of substituted pyridine derivatives.

Transformations at the Ester Functional Group

The ester functional group in this compound is a key site for chemical modification, enabling the synthesis of a diverse range of derivatives through hydrolysis, transesterification, and amidation reactions.

Hydrolysis to Nicotinic Acids

The hydrolysis of the methyl ester in nicotinic acid derivatives to the corresponding carboxylic acid is a fundamental transformation. For instance, methyl nicotinate, a related compound, undergoes slow hydrolysis in aqueous solutions to yield nicotinic acid and methanol. nih.govdrugbank.com This reaction is generally slow, with an approximate rate of 0.5% per year for methylnicotinate. nih.gov The resulting nicotinic acid, 6-methyl-5-nitronicotinic acid, is a solid compound. sigmaaldrich.com

The process of creating methyl 6-methylnicotinate (B8608588) can sometimes lead to the formation of a di-nicotinic acid byproduct due to a competing side reaction at elevated temperatures during the oxidation of 2-methyl-5-ethylpyridine with nitric acid. environmentclearance.nic.in This di-acid can then be esterified to form the corresponding diester. environmentclearance.nic.in

Transesterification Reactions

Transesterification is a process where the ester group of a compound reacts with an alcohol to form a new ester. This reaction is significant in various industrial applications, including the synthesis of different esters from a common starting material. researchgate.net For example, the transesterification of methyl esters with various alcohols can be achieved with high efficiency using catalysts. researchgate.net While specific studies on the transesterification of this compound are not abundant, the general principles of transesterification of methyl esters are well-established. researchgate.nete3s-conferences.org The reaction typically involves heating the methyl ester with an alcohol in the presence of a catalyst. google.com This method is used to produce various esters, such as those derived from primary, secondary, or tertiary alcohols like methanol, ethanol, isopropanol, and butanol. google.com

Amidation Reactions

The conversion of esters to amides, known as amidation, is a crucial reaction in organic synthesis. This can be achieved by reacting the ester with an amine. Catalytic systems, often employing transition metals like nickel, can facilitate the direct amidation of methyl esters. mdpi.com For example, a nickel/NHC catalytic system has been shown to be effective for the direct amidation of methyl esters with a broad range of amines, including primary and secondary aliphatic amines and aniline (B41778) derivatives. mdpi.com Another approach involves using a heterobimetallic lanthanum-sodium complex as a catalyst for methyl ester amidation, which proceeds under relatively mild conditions. mdpi.com While direct examples for this compound are not detailed, the general applicability of these methods to methyl esters suggests its potential for amidation. researchgate.net

Cycloaddition and Annulation Reactions Involving this compound

Cycloaddition and annulation reactions are powerful tools for the construction of complex cyclic and heterocyclic systems. rsc.orgnih.gov this compound, with its electron-deficient pyridine ring activated by the nitro group, can participate as a 2π-component in these reactions.

1,3-Dipolar Cycloadditions

1,3-Dipolar cycloadditions are valuable reactions for synthesizing five-membered heterocyclic rings. mdpi.comfrontiersin.org In these reactions, a 1,3-dipole reacts with a dipolarophile (a 2π system). Nitropyridines, such as this compound, can act as dipolarophiles in [3+2]-cycloaddition reactions with azomethine ylides. mdpi.com The presence of electron-withdrawing groups on the pyridine ring is often necessary for this reaction to proceed efficiently. mdpi.com The reaction of 2-substituted 5-R-3-nitropyridines with N-methyl azomethine ylide has been shown to yield pyrroline (B1223166) and pyrrolidine (B122466) condensed pyridine derivatives. mdpi.com A specific example is the reaction of a pyridine derivative with azomethine ylide, which can lead to the addition of two dipole molecules to the pyridine nucleus. mdpi.com

Pyrroline and Pyrrolidine Condensed Pyridine Formation

The [3+2]-cycloaddition of nitropyridines with azomethine ylides provides a direct route to the synthesis of pyrroline and pyrrolidine systems fused to a pyridine ring. mdpi.com These reactions are a subset of cycloaddition/annulation strategies used to construct multisubstituted pyrrolidines. rsc.org The reaction of 2-substituted 5-R-3-nitropyridines with N-methyl azomethine ylide demonstrates the formation of these condensed heterocyclic systems. mdpi.com The regioselectivity and stereoselectivity of these cycloadditions can be influenced by the substituents on the pyridine ring and the reaction conditions. The development of such reactions has enabled the synthesis of novel P2X7 antagonists containing a 1,4,6,7-tetrahydro-5H- nih.govdrugbank.commdpi.comtriazolo[4,5-c]pyridine core. nih.gov

Pyrazolo[4,3-b]pyridine Ring System Construction

The synthesis of pyrazolo[4,3-b]pyridine scaffolds often involves the annulation of a pyrazole (B372694) ring onto a pre-existing pyridine framework. A common strategy utilizes hydrazine (B178648) or its derivatives to react with a suitably functionalized pyridine. For instance, the construction of the 1H-pyrazolo[3,4-b]pyridine system, an isomer of the [4,3-b] system, can be achieved by reacting 5-aminopyrazole with α,β-unsaturated ketones. In this reaction, a Michael addition is proposed to occur first, followed by an intramolecular attack of the amino group on a carbonyl, leading to the fused ring system after dehydration and oxidation.

Electrophilic and Radical Functionalization Studies

The electron-rich nature of the pyridine ring, modulated by its substituents, makes it a candidate for various functionalization reactions.

Electrophilic Fluorination Strategies

Electrophilic fluorination offers a direct method to introduce fluorine atoms, which can significantly alter the biological properties of a molecule. The reagent Selectfluor® (F-TEDA-BF4) is a widely used electrophilic fluorinating agent. Studies on substrates structurally related to this compound have demonstrated the feasibility of this transformation.

In one study, the electrophilic fluorination of 1,2-dihydropyridines was investigated. These precursors, upon fluorination with Selectfluor®, can lead to the formation of fluorinated pyridines. For example, the reaction of a 1,2-dihydropyridine precursor led to the synthesis of methyl 6-(2-methoxyphenyl)-2-methyl-5-nitronicotinate. mdpi.com Further reaction of related 3-fluoro-2-methyl-5-nitro-3,6-dihydropyridines with Selectfluor® was also explored, which resulted in the formation of methyl 2-(fluoromethyl)-5-nitro-6-arylnicotinates. mdpi.com This suggests that under specific conditions, electrophilic fluorination can occur at the methyl group at the C2 position (analogous to the C6-methyl group in the title compound) to afford a fluoromethyl group. The reaction conditions and outcomes for a closely related compound are summarized in the table below.

| Starting Material | Reagent | Product | Yield |

| 3-fluoro-2-methyl-5-nitro-3,6-dihydropyridines | Selectfluor® (2 equiv.) | methyl 2-(fluoromethyl)-5-nitro-6-arylnicotinates | 21-43% |

Table 1: Electrophilic fluorination of 3-fluoro-2-methyl-5-nitro-3,6-dihydropyridines. mdpi.com

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds. However, for a molecule like this compound, a suitable leaving group (such as a halogen) on the pyridine ring is typically required for standard cross-coupling reactions like Suzuki or Sonogashira. The title compound itself does not possess such a leaving group.

To perform cross-coupling, a halogenated analogue, such as methyl 6-chloro-5-nitronicotinate, would be a more suitable substrate. wikipedia.orgnih.govref.ac.ukorganic-chemistry.orgnih.govbldpharm.com The Suzuki-Miyaura coupling, for instance, has been effectively used for the methylation of pyridines using methyl boronic acid or its derivatives in the presence of a suitable palladium catalyst and ligand. rsc.org The Sonogashira coupling, on the other hand, facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst under basic conditions. wikipedia.org

Dearomatization Reactions

Dearomatization reactions transform flat aromatic compounds into three-dimensional structures, which is of great interest in medicinal chemistry. The dearomatization of pyridines can be achieved through various methods. While specific studies on the dearomatization of this compound were not found, research on related compounds provides some insights. For example, the dearomative difunctionalization of readily available pyridines has been reported to synthesize tetrahydroquinaldic and tetrahydropicolinic amides under transition-metal- and reductant-free conditions. rsc.org

Derivatization and Analogue Synthesis Based on Methyl 6 Methyl 5 Nitronicotinate

Generation of Substituted 5-Nitropyridine-3-carboxylates

The inherent reactivity of the pyridine (B92270) ring in methyl 6-methyl-5-nitronicotinate, activated by the electron-withdrawing nitro group, provides a fertile ground for the introduction of a wide array of substituents. Research into related nitropyridine systems has demonstrated the feasibility of various substitution patterns, which can be extrapolated to the derivatization of the target compound.

Key to these transformations is the strategic manipulation of the functional groups already present on the ring. For instance, the methyl group at the 6-position can be a handle for further functionalization. While direct displacement of the methyl group is challenging, its oxidation to a carboxylic acid or a hydroxymethyl group opens up avenues for a host of subsequent reactions.

Furthermore, nucleophilic aromatic substitution (SNAr) reactions on the pyridine ring are a powerful tool for introducing new functionalities. Although the nitro group itself can be displaced under certain conditions, the primary focus is often on the substitution of other leaving groups that can be introduced onto the ring. For example, the conversion of the methyl group to a more labile group, such as a halogen, would render the 6-position susceptible to nucleophilic attack.

A variety of substituted 5-nitropyridine-3-carboxylates can be envisaged through these synthetic strategies. The introduction of different substituents allows for the fine-tuning of the electronic and steric properties of the molecule, which is crucial for applications in drug discovery and materials science.

Table 1: Potential Substituted 5-Nitropyridine-3-carboxylates Derived from this compound Analogues

| Substituent at C6 | Precursor/Methodology (based on related compounds) | Potential Product |

| Chloro | Chlorination of the corresponding 6-hydroxynicotinates. | Methyl 6-chloro-5-nitronicotinate |

| Bromo | Bromination of the corresponding 6-hydroxynicotinates. | Methyl 6-bromo-5-nitronicotinate |

| Methoxy | Nucleophilic substitution of a 6-halo derivative with methoxide. | Methyl 6-methoxy-5-nitronicotinate |

| Amino | Nucleophilic substitution of a 6-halo derivative with ammonia (B1221849) or amines. | Methyl 6-amino-5-nitronicotinate |

| Hydroxy | Hydrolysis of a 6-halo derivative or reduction of a 6-peroxy intermediate. | Methyl 6-hydroxy-5-nitronicotinate |

This table presents potential derivatives based on established synthetic routes for analogous pyridine compounds.

Introduction of Diverse Heterocyclic Moieties

The functional groups of this compound serve as excellent anchor points for the construction of fused or appended heterocyclic systems. The methyl ester can be readily converted into an amide, hydrazide, or other functionalities that can participate in cyclization reactions. Similarly, the methyl group can be functionalized to introduce reactive handles for ring formation.

A notable example, based on the reactivity of the closely related methyl 6-methylnicotinate (B8608588) (the reduced form of the nitro compound), involves the synthesis of nicotine-like structures. A patented process describes the reaction of methyl 6-methylnicotinate with gamma-butyrolactone (B3396035) in the presence of a base to initiate a condensation reaction. google.com This is the first step in a sequence that ultimately leads to the formation of a pyrrolidine (B122466) ring fused to the pyridine core, demonstrating the potential to build complex bicyclic systems. google.com

The synthetic pathway involves an initial ester condensation, followed by a ring-opening reaction, reduction, halogenation, and finally, an amination ring-closure to yield the 6-methyl nicotine (B1678760) analogue. google.com This multi-step synthesis highlights how the functionalities of the starting nicotinate (B505614) can be sequentially manipulated to construct new heterocyclic rings.

Table 2: Example of Heterocyclic Moiety Introduction

| Starting Material Analogue | Reagent | Key Transformation Steps | Resulting Heterocyclic Moiety |

| Methyl 6-methylnicotinate | gamma-Butyrolactone | Ester condensation, ring opening, reduction, halogenation, amination ring closure | Pyrrolidine |

This example is based on the derivatization of the reduced form of the target compound, methyl 6-methylnicotinate.

Exploration of Polyfunctionalized Nicotinate Scaffolds

The development of polyfunctionalized nicotinate scaffolds from this compound is a key area of interest for creating molecules with tailored properties. This involves the sequential or concurrent modification of multiple functional groups on the starting molecule.

Research on analogous compounds provides a roadmap for such explorations. For instance, a detailed synthetic route starting from methyl 4-hydroxy-6-methylnicotinate has been reported to yield a complex diester with a phenylsulfonyl group. This synthesis involves a series of transformations including bromination, N-oxidation, and nucleophilic substitution, showcasing the potential to build intricate molecular architectures on the nicotinate framework.

The general strategy involves leveraging the existing functional groups to introduce new ones, thereby increasing the molecular complexity and functional diversity. The ester group can be hydrolyzed to the carboxylic acid, which can then be coupled with various amines or alcohols. The nitro group can be reduced to an amino group, which can then be acylated, alkylated, or used as a directing group for further aromatic substitutions. The methyl group, as previously mentioned, can be oxidized to introduce further points of diversification.

These polyfunctionalized scaffolds are of significant interest in medicinal chemistry, where the precise spatial arrangement of different functional groups is critical for biological activity.

Structure-Reactivity Correlations in Derived Chemical Entities

The reactivity of derivatives of this compound is intrinsically linked to the electronic and steric nature of the substituents on the pyridine ring. The electron-withdrawing nitro group at the 5-position significantly influences the reactivity of the entire molecule.

Studies on related nitropyridine systems have shed light on these structure-reactivity relationships. For instance, the presence of a nitro group generally enhances the susceptibility of the pyridine ring to nucleophilic attack. In reactions of 2-methyl- and 2-vinyl-3-nitropyridines with thiolate anions, the reaction proceeds smoothly via an SNAr mechanism with the substitution of the nitro group. This suggests that the nitro group in this compound derivatives could also be a target for nucleophilic displacement, providing a route to a different class of substituted nicotinates.

The conformation of the molecule, influenced by the steric bulk of the substituents, can also impact reactivity by controlling the accessibility of reactive sites. Detailed structural analysis of derivatives, often in conjunction with computational modeling, is essential for understanding these delicate interplay of factors and for designing molecules with desired reactivity profiles. Research on the non-linear optical properties of substituted 5-nitropyridin-2-amines has shown that even small structural changes, such as the introduction of a methyl group, can significantly alter the solid-state packing and, consequently, the material's properties.

Advanced Spectroscopic and Structural Characterization of Methyl 6 Methyl 5 Nitronicotinate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their chemical environments. For derivatives of methyl nicotinate (B505614), the chemical shifts of the aromatic protons are particularly diagnostic of the substitution pattern on the pyridine (B92270) ring.

For the related compound, methyl 6-methylnicotinate (B8608588) , the ¹H NMR spectrum would be expected to show distinct signals for the two methyl groups (one on the pyridine ring and one from the ester) and the protons on the aromatic ring. While specific spectral data for methyl 6-methyl-5-nitronicotinate is scarce, analysis of related structures such as methyl 4-hydroxy-6-methylnicotinate reveals characteristic shifts. In a D₂O solvent, the methyl protons at position 6 (C6-CH₃) appear as a singlet around 2.16 ppm, and the ester methyl protons (COOCH₃) are observed around 3.70 ppm. researchgate.net The aromatic protons on the pyridine ring typically resonate in the downfield region, often between 7.0 and 9.0 ppm. chemicalbook.com

A derivative, methyl 4-bromo-6-methylnicotinate , shows the C6-CH₃ protons at 2.47 ppm and the ester methyl protons at 3.85 ppm in CDCl₃. researchgate.net The aromatic protons appear at 8.79 ppm and 7.40 ppm. researchgate.net

| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity |

|---|---|---|

| Methyl 4-hydroxy-6-methylnicotinate | D₂O | 8.15 (s, 1H, Ar-H), 6.16 (s, 1H, Ar-H), 3.70 (s, 3H, COOCH₃), 2.16 (s, 3H, C6-CH₃) researchgate.net |

| Methyl 4-bromo-6-methylnicotinate | CDCl₃ | 8.79 (s, 1H, Ar-H), 7.40 (s, 1H, Ar-H), 3.85 (s, 3H, COOCH₃), 2.47 (s, 3H, C6-CH₃) researchgate.net |

| Methyl nicotinate | CDCl₃ | 9.23 (d, 1H), 8.78 (d, 1H), 8.29 (d, 1H), 7.39 (t, 1H), 3.96 (s, 3H, COOCH₃) chemicalbook.com |

¹³C NMR Spectral Interpretation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms.

In methyl 4-hydroxy-6-methylnicotinate , the carbonyl carbon of the ester group (C=O) is typically observed in the range of 165-175 ppm. researchgate.net The carbons of the pyridine ring resonate between 110 and 160 ppm, with those attached to heteroatoms or electron-withdrawing groups appearing further downfield. youtube.com The methyl carbon of the ester group appears around 52 ppm, while the methyl carbon attached to the pyridine ring is found further upfield. researchgate.net

For methyl 4-bromo-6-methylnicotinate , the ¹³C NMR spectrum in CDCl₃ shows the carbonyl carbon at 164.62 ppm. researchgate.net The aromatic carbons appear at 162.43, 151.43, 132.95, 128.65, and 124.61 ppm. researchgate.net The ester methyl carbon is at 52.46 ppm, and the ring-attached methyl carbon is at 24.00 ppm. researchgate.net

| Compound | Solvent | Chemical Shift (δ) ppm |

|---|---|---|

| Methyl 4-hydroxy-6-methylnicotinate | D₂O | 177.62 (C=O), 166.19, 150.20, 143.84, 118.60, 114.80 (Ar-C), 51.97 (COOCH₃), 17.79 (C6-CH₃) researchgate.net |

| Methyl 4-bromo-6-methylnicotinate | CDCl₃ | 164.62 (C=O), 162.43, 151.43, 132.95, 128.65, 124.61 (Ar-C), 52.46 (COOCH₃), 24.00 (C6-CH₃) researchgate.net |

| Methyl nicotinate | DMSO-d₆ | 165.5 (C=O), 153.2, 150.2, 137.1, 126.8, 123.8 (Ar-C), 52.4 (COOCH₃) |

Multi-dimensional NMR Techniques (COSY, HMBC, NOESY)

Multi-dimensional NMR techniques are powerful tools for establishing connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. youtube.com In the context of this compound derivatives, COSY would be instrumental in confirming the positions of substituents on the pyridine ring by establishing the coupling relationships between the aromatic protons. researchgate.netrsc.org

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for assigning quaternary carbons and linking different spin systems. For instance, correlations from the methyl protons to the carbons of the pyridine ring can definitively place the methyl group. researchgate.netrsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. youtube.com This technique is crucial for determining the stereochemistry and conformation of molecules. researchgate.net

While specific multi-dimensional NMR data for this compound is not documented, these techniques are routinely applied to similar structures to provide unambiguous structural assignments. rsc.org

¹⁹F NMR for Fluorinated Analogues

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to characterize fluorinated compounds. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, making it a powerful tool for studying fluorinated analogues of methyl nicotinate. rsc.org This technique would be essential for confirming the incorporation of fluorine into the molecule and for elucidating the electronic effects of the fluorine substituents.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition and molecular formula of a compound. nih.govchemrxiv.org For This compound , with a molecular formula of C₈H₈N₂O₄, HRMS would be used to confirm this composition by matching the experimentally measured exact mass to the calculated theoretical mass. This technique is a standard method for confirming the identity of newly synthesized compounds. researchgate.net For instance, the chlorinated derivative, methyl 6-chloro-5-nitronicotinate , has a calculated monoisotopic mass of 215.9938 Da, which can be confirmed by HRMS. nih.gov

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Ionization Mode |

|---|---|---|---|

| This compound | C₈H₈N₂O₄ | 196.0484 | ESI+, APCI+ |

| Methyl 6-chloro-5-nitronicotinate | C₇H₅ClN₂O₄ | 215.9938 nih.gov | ESI+, APCI+ |

| Methyl 6-methylnicotinate | C₈H₉NO₂ | 151.0633 environmentclearance.nic.in | ESI+, APCI+ |

X-ray Crystallography for Solid-State Structural Elucidation

For a derivative, 6-methylnicotinic acid , single-crystal X-ray diffraction analysis has been used to confirm its cell parameters. researchgate.net Similarly, the crystal structure of a more complex pyran derivative of a nicotinate has been determined, revealing details about the planarity of the rings and the dihedral angles between different molecular fragments. ambeed.com Were crystals of this compound to be grown, X-ray crystallography could provide unambiguous proof of its structure, including the orientation of the nitro and ester groups relative to the pyridine ring.

In a study of a related uracil (B121893) derivative, 6-methyl 5-nitro uracil, X-ray diffraction was used to observe the peaks corresponding to different crystal planes, confirming the crystal quality.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. Each functional group exhibits characteristic vibrational modes at specific frequencies, providing a molecular fingerprint. For this compound, the expected vibrational spectra would be dominated by contributions from the pyridine ring, the nitro group, the methyl ester, and the additional methyl group.

The analysis of vibrational spectra for related compounds, such as nitropyridine derivatives and methyl esters, allows for the prediction of the key vibrational bands for this compound. Computational studies using Density Functional Theory (DFT) on similar molecules, like 5-Nitro-6-methyluracil, provide further insight into the expected vibrational modes. researchgate.net

Expected FT-IR and Raman Vibrational Modes for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Nitro Group (NO₂) | Asymmetric Stretching | 1520 - 1560 | Strong | Medium |

| Symmetric Stretching | 1340 - 1370 | Strong | Strong | |

| Bending | 840 - 870 | Medium | Weak | |

| Ester Group (COOCH₃) | C=O Stretching | 1720 - 1740 | Strong | Medium |

| C-O Stretching (ester) | 1200 - 1300 | Strong | Medium | |

| O-CH₃ Stretching | 1000 - 1100 | Medium | Weak | |

| Pyridine Ring | C-H Stretching | 3000 - 3100 | Medium | Strong |

| Ring Stretching (C=C, C=N) | 1400 - 1600 | Medium-Strong | Strong | |

| Ring Breathing | 980 - 1050 | Weak | Strong | |

| Methyl Group (CH₃) | Asymmetric Stretching | 2950 - 2990 | Medium | Medium |

| Symmetric Stretching | 2860 - 2900 | Medium | Medium | |

| Bending | 1370 - 1470 | Medium | Medium |

Note: The expected values are based on established group frequencies and comparative analysis of related substituted pyridine compounds.

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The chromophores within this compound, primarily the nitropyridine ring system, are responsible for its characteristic UV-Vis absorption profile.

The electronic spectrum of substituted pyridines is typically characterized by two main types of transitions: π → π* and n → π. nih.govosi.lv The π → π transitions are generally of high intensity and occur at shorter wavelengths, while the n → π* transitions are of lower intensity and appear at longer wavelengths.

The presence of both a nitro group (an electron-withdrawing group) and methyl groups (electron-donating groups) on the pyridine ring is expected to influence the energy of these transitions. Studies on methyl derivatives of 4-nitropyridine (B72724) N-oxide have shown that methyl groups can modify the electronic interactions within the molecule, primarily through steric effects. osi.lv Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are instrumental in predicting the electronic spectra of such molecules. nih.govresearchgate.net

Expected Electronic Transitions for this compound:

| Transition Type | Involved Orbitals | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε) |

| π → π | π (pyridine ring) → π (pyridine ring, NO₂) | 220 - 280 | High |

| n → π | n (N atom of pyridine, O atoms of NO₂) → π (pyridine ring, NO₂) | 300 - 350 | Low |

Note: The expected values are based on the analysis of similar substituted nitropyridine systems. The exact wavelengths and molar absorptivities can be influenced by solvent polarity.

Theoretical and Computational Investigations of Methyl 6 Methyl 5 Nitronicotinate

Quantum Chemical Calculations (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) stands as a cornerstone for investigating the electronic structure of organic molecules like methyl 6-methyl-5-nitronicotinate. By solving the Schrödinger equation in an approximate manner, DFT can accurately predict a wide range of molecular properties.

Methodology: A typical DFT study on this compound would involve geometry optimization using a functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). uctm.edumdpi.com This combination is known to provide a good balance between computational cost and accuracy for organic molecules. researchgate.net The calculations would yield the minimum energy geometry of the molecule, from which various electronic and energetic parameters can be derived.

Key Investigated Parameters:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other reagents.

Thermodynamic Properties: DFT calculations can accurately predict thermodynamic properties such as the heat of formation, enthalpy, and Gibbs free energy. researchgate.netresearchgate.net These values are essential for understanding the stability of the molecule and the energetics of reactions it might undergo.

Illustrative Data Table:

Below is a hypothetical data table of electronic properties for this compound, as would be predicted from a DFT study. These values are representative of what would be expected for a molecule of this nature.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating capacity |

| LUMO Energy | -2.5 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule |

| Heat of Formation (gas) | -250 kJ/mol | Indicates the stability relative to its constituent elements |

Note: The values in this table are illustrative and not based on actual experimental or computational results for this compound.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its reactions with other molecules.

Methodology: To model a reaction mechanism, computational chemists identify the reactants, products, and any intermediates. They then search for the transition state (TS) structures that connect these species on the potential energy surface. The TS is a first-order saddle point, representing the highest energy point along the reaction coordinate. Locating the TS allows for the calculation of the activation energy, which is a key determinant of the reaction rate. Techniques such as Synchronous Transit-Guided Quasi-Newton (STQN) are often employed for this purpose.

Applications for this compound:

Nitration Reaction: The synthesis of nitropyridines can be complex, and computational modeling can help to understand the regioselectivity and the role of catalysts. researchgate.netntnu.no For instance, the nitration of a pyridine (B92270) ring can proceed through different pathways, and DFT can help determine the most favorable one.

Hydrolysis of the Ester Group: The hydrolysis of the methyl ester group is a fundamental reaction. Computational modeling can provide insights into the acid or base-catalyzed mechanisms, including the structures of the tetrahedral intermediates and the corresponding transition states.

Nucleophilic Aromatic Substitution: The nitro group and the pyridine ring nitrogen make the aromatic ring susceptible to nucleophilic attack. Computational studies can model the reaction pathways with various nucleophiles, predicting the most likely substitution products.

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape of a molecule (its conformation) plays a significant role in its physical and biological properties. This compound has several rotatable bonds, leading to different possible conformations.

Methodology: A conformational analysis would typically involve a systematic scan of the potential energy surface by rotating the key dihedral angles. For this compound, these would be the rotations around the C-C bond connecting the ester group to the pyridine ring and the C-N bond of the nitro group. The relative energies of the different conformers would be calculated to identify the most stable (lowest energy) conformation. lumenlearning.com

Key Areas of Investigation:

Rotational Barriers: The energy barriers to rotation around the single bonds can be calculated. This information is important for understanding the flexibility of the molecule.

Intramolecular Hydrogen Bonding: Although not immediately obvious from its structure, the possibility of weak intramolecular interactions, such as C-H···O, can be investigated as they can influence the preferred conformation.

Intermolecular Interactions: In the solid state or in solution, molecules of this compound will interact with each other. Computational methods can be used to study these interactions, such as π-π stacking of the pyridine rings and dipole-dipole interactions, which are crucial for understanding its crystal packing and solubility. uctm.edu

Illustrative Conformational Energy Profile:

A hypothetical potential energy scan for the rotation of the ester group in this compound might look like the table below.

| Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Conformation |

| 0° | 2.5 | Eclipsed (unstable) |

| 60° | 0.5 | Gauche |

| 120° | 2.0 | Eclipsed (unstable) |

| 180° | 0.0 | Anti (most stable) |

Note: This table is for illustrative purposes to demonstrate the type of data generated from a conformational analysis.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic properties, which can be invaluable for identifying and characterizing a compound.

Methodology: DFT calculations can be used to predict NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. For NMR, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used. youtube.comrsc.org For IR spectroscopy, the vibrational frequencies and intensities are calculated, which can then be compared to experimental spectra. researchgate.netresearchgate.net Time-dependent DFT (TD-DFT) is employed to simulate UV-Vis spectra. rsc.org

Predicted Spectra for this compound:

¹H and ¹³C NMR: The chemical shifts of all hydrogen and carbon atoms can be predicted. This would help in the assignment of peaks in an experimental NMR spectrum. For example, the protons on the pyridine ring, the methyl group on the ring, and the methyl group of the ester would all have distinct predicted chemical shifts. youtube.com

IR Spectrum: The vibrational frequencies corresponding to different functional groups can be calculated. Key vibrations would include the C=O stretch of the ester, the N-O stretches of the nitro group, C-N stretches, and the aromatic C-C and C-H vibrations.

UV-Vis Spectrum: TD-DFT calculations can predict the electronic transitions, providing information about the wavelengths of maximum absorption (λmax). This is related to the electronic structure, particularly the transitions between molecular orbitals.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that correlate the chemical structure of a series of compounds with their reactivity. nih.gov While a QSRR study requires data for a set of related molecules, the principles can be discussed in the context of this compound.

Methodology: A QSRR study involves calculating a large number of molecular descriptors for a series of compounds. These descriptors can be constitutional, topological, geometrical, or electronic. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that relates these descriptors to a specific reactivity parameter (e.g., a reaction rate constant). mdpi.com

Potential Applications: If a series of related nitronicotinate esters were synthesized and their reactivity in a particular reaction was measured, a QSRR model could be developed. This model could then be used to:

Predict the reactivity of new, unsynthesized analogs.

Gain insight into the structural features that are most important for the observed reactivity. For example, it might be found that the LUMO energy and the charge on a particular atom are the most significant predictors of reactivity.

Guide the design of new molecules with enhanced or diminished reactivity.

A hypothetical QSRR equation for a reaction involving nitropyridine derivatives might look like:

log(k) = c₀ + c₁(LUMO) + c₂(qC₅) + c₃*(V)

where k is the rate constant, LUMO is the energy of the lowest unoccupied molecular orbital, qC₅ is the charge on carbon atom 5, V is the molecular volume, and c₀, c₁, c₂, and c₃ are coefficients determined from the statistical analysis.

Applications in Advanced Organic Synthesis and Materials Science

Methyl 6-methyl-5-nitronicotinate as a Versatile Synthetic Building Block

The utility of this compound as a building block in organic synthesis stems from the diverse reactivity of its functional groups. The nitro group, in particular, is a key feature. It is a strong electron-withdrawing group, which activates the pyridine (B92270) ring for certain reactions. More importantly, the nitro group can be readily transformed into other functional groups, most notably an amine (NH₂) through reduction. This conversion is a gateway to a vast array of subsequent chemical modifications.

The presence of the methyl ester and the C-methyl group further enhances its versatility. The ester can be hydrolyzed to a carboxylic acid, converted into an amide, or reduced to an alcohol, while the methyl group can potentially undergo functionalization under specific conditions. This multi-functionality allows chemists to use this compound as a starting point for the stepwise construction of highly substituted and complex target molecules. Its derivatives, such as Methyl 6-(methylamino)-5-nitronicotinate, illustrate the potential for selective modification of the core structure nih.gov.

Role in the Elaboration of Complex Heterocyclic Systems

A primary application of versatile building blocks like this compound is in the synthesis of complex heterocyclic structures, which are foundational to many areas of chemical science, particularly medicinal chemistry. The strategic placement of reactive sites on the molecule enables its use in cyclization reactions to form fused-ring systems.

The key synthetic transformation is the reduction of the 5-nitro group to a 5-amino group. This introduces a potent nucleophile adjacent to the pyridine ring nitrogen. This newly formed diamine-like functionality can then be reacted with suitable dielectrophiles to construct a new ring fused to the original pyridine core. While direct examples for this specific isomer are not prevalent in cited literature, the general strategy is well-established for related nitronicotinate derivatives. For instance, substituted nitropyridines serve as precursors in the synthesis of various fused heterocycles, which are scaffolds for biologically active compounds.

Precursor in the Synthesis of Specialty Chemicals

Specialty chemicals, including active pharmaceutical ingredients (APIs), agrochemicals, and other high-value substances, often feature substituted pyridine rings in their structures. This compound serves as an important intermediate in the synthesis of such molecules. The underlying Methyl 6-methylnicotinate (B8608588) framework, which is the parent structure minus the nitro group, is a known precursor in the synthesis of APIs and other chemicals chemicalbook.com. The introduction of a nitro group provides a chemical handle for further elaboration.

For example, the conversion of the nitro group to an amino group yields Methyl 5-amino-6-methylnicotinate. This derivative can then be used in a variety of coupling reactions (e.g., amide bond formation, Suzuki coupling, Buchwald-Hartwig amination) to attach diverse molecular fragments, ultimately leading to the desired specialty chemical. The synthesis of the parent ester, Methyl 6-methylnicotinate, often starts from the oxidation of 2-methyl-5-ethylpyridine using agents like nitric acid environmentclearance.nic.ingoogle.com. The subsequent nitration step would yield the title compound, ready for use as a precursor.

Contribution to the Development of Functional Organic Materials

The development of functional organic materials for electronics and photonics often relies on molecules with specific electronic properties. Molecules possessing both electron-donating and electron-accepting groups within a conjugated system (a "push-pull" system) can exhibit valuable properties such as nonlinear optical (NLO) activity or serve as building blocks for organic semiconductors and dyes.

This compound contains electron-withdrawing nitro and ester groups. While highly electron-poor on its own, its reduced form, Methyl 5-amino-6-methylnicotinate, possesses a strong electron-donating amino group and an electron-withdrawing ester group on the same pyridine ring. This push-pull arrangement is a classic design motif for functional chromophores. By incorporating this or related structures into polymers or larger molecular systems, it is possible to develop novel materials for applications in optical devices or as sensors. Related pyridine derivatives are used in materials science for creating materials with specific electronic or optical properties .

Integration into Catalytic Systems and Ligand Scaffolds

Pyridine-based molecules are ubiquitous as ligands in coordination chemistry and transition-metal catalysis. The nitrogen atom of the pyridine ring acts as a Lewis base, coordinating to a metal center and influencing its catalytic activity. The electronic and steric properties of the ligand can be precisely tuned by changing the substituents on the pyridine ring.

This compound is a potential precursor for designing specialized ligands. The transformation of its functional groups can introduce additional coordination sites. For example, reduction of the nitro group to an amine creates a potential bidentate N,N'-ligand, where both the pyridine nitrogen and the newly formed amino group can bind to a metal. Furthermore, modification of the ester group into other functionalities could create tridentate or other polydentate ligands. These tailored ligands can be used to stabilize catalytic species, enhance reaction rates, and control selectivity in a wide range of chemical transformations. The use of related pyridine carboxylate esters in various chemical syntheses underscores the potential utility of this class of compounds in broader chemical processes that include catalysis chemicalbook.com.

Future Research Directions and Perspectives on Methyl 6 Methyl 5 Nitronicotinate

Development of Novel Synthetic Routes with Enhanced Efficiency

No information available.

Exploration of Unprecedented Reactivity Modes

No information available.

Expansion of Derivatization Libraries for Chemical Space Exploration

No information available.

Advanced Computational Studies to Guide Experimental Design

No information available.

Synergistic Applications in Multi-component Systems and Modular Synthesis

No information available.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.